Ethyl 3-trifluoromethylpyrazole-4-carboxylate (CAS 155377-19-8) is a highly versatile, fluorinated heterocyclic building block primarily utilized in the synthesis of advanced agrochemicals and pharmaceutical candidates[1]. The molecule features a reactive 1H-pyrazole core, a lipophilic trifluoromethyl (-CF3) group at the 3-position, and an ethyl ester at the 4-position[2]. The ethyl ester serves as a stable, process-friendly protecting group during N-alkylation or N-arylation steps, ensuring high regioselectivity before downstream hydrolysis and amide coupling [3]. Its unique structural properties make it an indispensable precursor for succinate dehydrogenase inhibitor (SDHI) fungicides, such as Penthiopyrad, and selective transient receptor potential canonical 3 (TRPC3) channel inhibitors, such as Pyr3 [REFS-1, REFS-4].
Generic substitution with non-fluorinated analogs or difluoromethyl (DFM) variants fundamentally alters the lipophilicity, metabolic stability, and target binding affinity of the final active ingredient [1]. For instance, in SDHI fungicides, the -CF3 group is strictly required for the specific binding pocket interaction in Penthiopyrad, whereas DFM is used for structurally distinct fungicides like Bixafen; substituting one for the other results in a loss of the intended broad-spectrum efficacy against specific basidiomycetes and ascomycetes[2]. Furthermore, attempting to procure the free acid (3-trifluoromethylpyrazole-4-carboxylic acid) instead of the ethyl ester complicates industrial N-alkylation steps [3]. The free acid can undergo unwanted competitive esterification, exhibits poorer solubility in standard organic solvents, and complicates the purification of regioselective N-methylated intermediates, making the ethyl ester the mandatory choice for scalable procurement [3].
In the synthesis of 1-methyl-3-trifluoromethylpyrazole-4-carboxylic acid (the core of Penthiopyrad), utilizing the ethyl ester (ethyl 3-trifluoromethylpyrazole-4-carboxylate) as the starting material for N-methylation yields superior process outcomes compared to the free acid [1]. N-methylation of the ester with methylating agents (e.g., iodomethane) followed by basic hydrolysis achieves high yields while avoiding the competitive O-alkylation and purification challenges inherent to methylating the unprotected free carboxylic acid [2]. The ester acts as an effective temporary protecting group that maintains high solubility in organic solvents during the reaction [1].
| Evidence Dimension | N-alkylation process efficiency |
| Target Compound Data | Ethyl ester allows direct N-methylation followed by clean hydrolysis with high overall yield and purity (>99%). |
| Comparator Or Baseline | Free acid (3-trifluoromethylpyrazole-4-carboxylic acid) |
| Quantified Difference | The ester prevents competitive O-alkylation and simplifies purification, maximizing the yield of the N1-methylated intermediate compared to the free acid. |
| Conditions | N-methylation using iodomethane or dimethyl sulfate in basic conditions, followed by hydrolysis. |
Procuring the ethyl ester streamlines the industrial synthesis of N-methylated pyrazole intermediates by eliminating protection/deprotection steps and minimizing side products.
The presence of the 3-trifluoromethyl group is non-negotiable for specific high-affinity target interactions [1]. In the development of TRPC3 inhibitors (e.g., Pyr3), the incorporation of the ethyl 3-trifluoromethylpyrazole-4-carboxylate moiety is critical for selective inhibition, achieving a sub-micromolar IC50 of 0.8 μM for TRPC3-mediated Ca2+ influx [1]. Analogs lacking the CF3 group or utilizing different substitution patterns fail to achieve this potency or selectivity [2]. Similarly, in agrochemicals, the CF3 group provides the precise lipophilicity needed for Penthiopyrad's broad-spectrum efficacy, which cannot be matched by methyl or difluoromethyl analogs [3].
| Evidence Dimension | Target inhibition (IC50) and binding selectivity |
| Target Compound Data | CF3-pyrazole derivatives (e.g., Pyr3) achieve TRPC3 IC50 of 0.8 μM. |
| Comparator Or Baseline | Non-fluorinated or alternatively substituted pyrazoles (e.g., Pyr2/BTP2). |
| Quantified Difference | Strict requirement of the 3-CF3 group for sub-micromolar potency and specific target selectivity, differentiating it from pan-TRPC inhibitors. |
| Conditions | In vitro TRPC3-mediated Ca2+ influx assays (HEK293 cells) and SDHI fungal inhibition assays. |
Buyers formulating specific SDHI fungicides or TRPC3 inhibitors must procure the exact 3-CF3 intermediate to ensure the final product meets established efficacy and regulatory benchmarks.
Ethyl 3-trifluoromethylpyrazole-4-carboxylate serves as an excellent substrate for N-arylation reactions, such as Suzuki coupling with phenylboronic acids or direct nucleophilic aromatic substitution [1]. Studies demonstrate that this ester can be N-phenylated efficiently to form ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a key intermediate for novel carboxamide derivatives [1]. The ester group remains stable during the transition-metal catalyzed coupling conditions, allowing for subsequent controlled hydrolysis to the active acid without poisoning the catalyst [2].
| Evidence Dimension | Cross-coupling compatibility and stability |
| Target Compound Data | Stable under N-arylation/Suzuki coupling conditions, enabling high-yield formation of N-aryl derivatives. |
| Comparator Or Baseline | Unprotected pyrazole carboxylic acids. |
| Quantified Difference | The ethyl ester provides a robust protecting group that withstands coupling conditions, whereas the free acid can poison catalysts or undergo decarboxylation. |
| Conditions | Suzuki coupling with phenylboronic acid or direct reaction with aryl halides. |
For procurement in medicinal chemistry, the ester's stability during complex cross-coupling reactions ensures reproducible scale-up of N-aryl pyrazole libraries.
Ideal starting material for the large-scale production of Penthiopyrad and related 3-trifluoromethylpyrazole-4-carboxamide agrochemicals, requiring regioselective N-methylation and subsequent amide coupling [1].
Crucial building block for synthesizing Pyr3 and its radiolabeled analogs used in cardiovascular and pharmacological research to selectively inhibit TRPC3-mediated Ca2+ influx [2].
Procured by medicinal chemistry CROs to generate diverse N-alkyl and N-aryl pyrazole-4-carboxamide libraries for screening against agricultural pathogens and human disease targets, leveraging the ester's stability during cross-coupling [3].
Irritant